molecular formula C9H6N2O3 B8783499 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid

5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid

Cat. No.: B8783499
M. Wt: 190.16 g/mol
InChI Key: LHEFMWJEBKLQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

5-oxo-6H-1,6-naphthyridine-2-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-8-5-1-2-7(9(13)14)11-6(5)3-4-10-8/h1-4H,(H,10,12)(H,13,14)

InChI Key

LHEFMWJEBKLQGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=O)NC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Treat a solution of [1,6]naphthyridine-2-carboxylic acid methyl ester (2.00 g, 10.4 mmol) in DCM (dichloromethane) (50 mL) with mCPBA (m-chloroperoxybenzoic acid) (65%, 3.10 g, 12.0 mmol)) at rt (room temperature) and stir for 2 h. Dilute the reaction mixture with EtOAc and water. Wash the organic layers with sat. NaHCO3 and brine. Extract the organic layer with DCM (4×50 mL) and dry the combined organics over MgSO4, filter and concentrate. Purify the compound by silica gel chromatography eluting with a gradient of 0% to 100% EtOAc/hexanes to obtain the desired product 6-oxy-[1,6]naphthyridine-2-carboxylic acid methyl ester in (930 mg, 4.56 mmol).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Stir a solution of 5-oxo-5,6-dihydro-[1,6]naphthyridine-2-carboxylic acid methyl ester (920 mg, 4.51 mmol) in a solution of THF/MeOH/1N LiOH (3:1:1) (30 mL) at rt for 18 h. Concentrate the solution and suspend the residue in water. Treat the solution with AcOH (1 mL) and let sit 1 h until a solid forms. Collect this by filtration to give desired product 5-oxo-5,6-dihydro-[1,6]naphthyridine-2-carboxylic acid (730 mg, 3.84 mmol).
Name
5-oxo-5,6-dihydro-[1,6]naphthyridine-2-carboxylic acid methyl ester
Quantity
920 mg
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
30 mL
Type
solvent
Reaction Step One

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